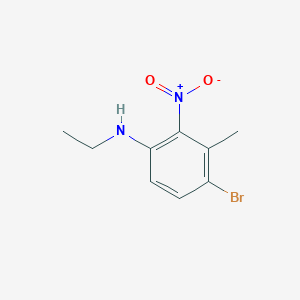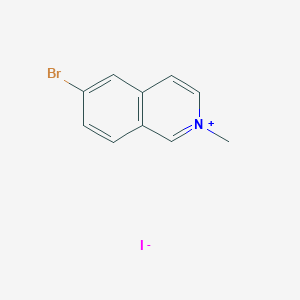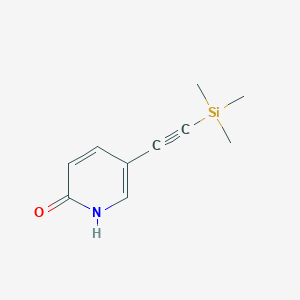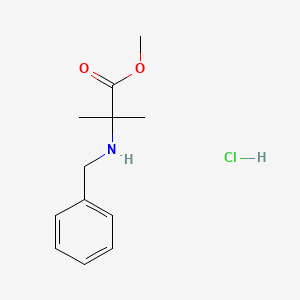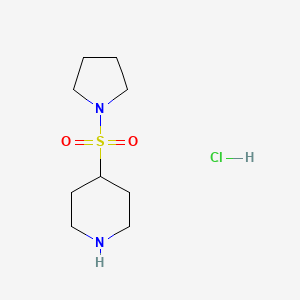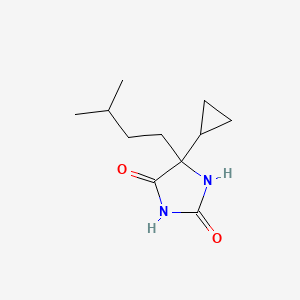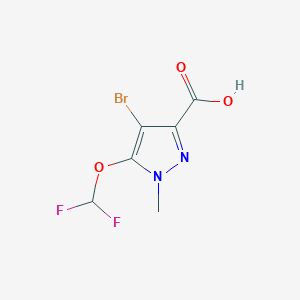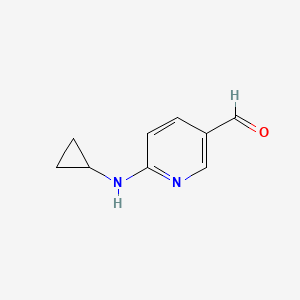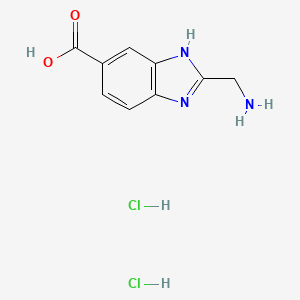
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Descripción general
Descripción
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a chemical compound with the empirical formula C8H9N3·2HCl . It is used as a reagent for the synthesis of other compounds. The compound has a molecular weight of 220.10 .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string Cl.Cl.NCc1nc2ccccc2[nH]1 . This indicates that the compound contains a benzimidazole ring with an aminomethyl group attached .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 264 °C (dec.) (lit.) . It has an assay of 98% .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Study
2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is utilized in the synthesis of various compounds with potential antibacterial properties. For instance, it has been used in creating 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, which have shown promise in antibacterial studies (Al Dulaimy et al., 2017).
Chemical Synthesis and Characterization
The compound plays a critical role in the synthesis of various chemical derivatives, such as 1H-pyrazole-3-carboxylic acid derivatives. These derivatives have been studied extensively for their structural and functional properties, indicating the compound's versatility in organic synthesis (Yıldırım & Kandemirli, 2006).
Development of Potential Antineoplastic and Antifilarial Agents
In medicinal chemistry, this compound has been used in the creation of various derivatives with potential antineoplastic and antifilarial activities. The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives using this compound has shown significant results in inhibiting growth in L1210 cells and in vivo antifilarial activity (Ram et al., 1992).
Fluorescent Properties
The fluorescent properties of derivatives synthesized from 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride have been explored, indicating its potential use in fluorescence applications (An-zhong, 2010).
Biological Activities and Catalytic Applications
Derivatives synthesized from this compound have been investigated for their biological activities, including antimicrobial and antitumor activities. Moreover, the compound is used in catalytic applications, showcasing its diverse utility in chemical synthesis and pharmacology (Bassyouni et al., 2012).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Benzimidazole derivatives can interact with their targets in various ways, such as through hydrogen bonding, van der Waals forces, and π-π stacking interactions . The presence of the aminomethyl group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis, protein synthesis, and enzymatic reactions .
Pharmacokinetics
The presence of the dihydrochloride group may enhance the compound’s water solubility, potentially influencing its absorption and distribution .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability may be affected by the pH of the environment, as benzimidazole derivatives are known to be susceptible to hydrolysis .
Propiedades
IUPAC Name |
2-(aminomethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8;;/h1-3H,4,10H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXUZGUCDXZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



